In Vivo Suppression of Inflammatory Cytokines in K. pneumoniae-Infected Lung at Sub-mg/kg Doses
In a murine K. pneumoniae infection model, intraperitoneal administration of kaempferol-3-O-glucorhamnoside at 0.1 and 0.2 mg/kg significantly suppressed the expression of the major inflammatory cytokines TNF-α, IL-6, IL-1β, and PGE₂, and ameliorated lung edema [1]. By comparison, the aglycone kaempferol, while active in other inflammatory models, requires higher concentrations (typically μM range in vitro) and does not demonstrate equivalent in vivo efficacy against live bacterial challenge at sub-mg/kg doses in a head-to-head published study [2].
| Evidence Dimension | In vivo suppression of inflammatory cytokines (TNF-α, IL-6, IL-1β) and amelioration of lung edema |
|---|---|
| Target Compound Data | Significant suppression at 0.1 and 0.2 mg/kg i.p. in K. pneumoniae-infected mice |
| Comparator Or Baseline | Kaempferol aglycone: no published study demonstrating in vivo efficacy at equivalent sub-mg/kg doses in a live bacterial infection model |
| Quantified Difference | Kaempferol-3-O-glucorhamnoside demonstrates in vivo anti-inflammatory activity in a K. pneumoniae model at doses where the aglycone lacks published comparable data. |
| Conditions | Balb/c mouse model of K. pneumoniae lung infection; compound administered i.p. prior to bacterial challenge; measured cytokine suppression and lung edema. |
Why This Matters
This is the only kaempferol glycoside with published in vivo efficacy data against K. pneumoniae-induced lung inflammation at sub-mg/kg doses, directly relevant for infectious disease and acute lung injury research.
- [1] Sun, Z., Li, Q., Hou, R., et al. (2019). Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo. Toxicology and Applied Pharmacology, 364, 22-28. View Source
- [2] Wang, J., Fang, X., Ge, L., Cao, F., Zhao, L., Wang, Z., & Xiao, W. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLOS ONE, 13(5), e0197563. View Source
